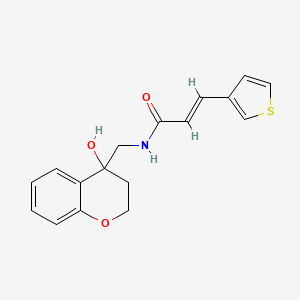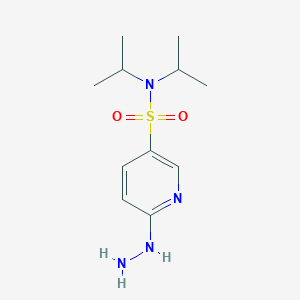![molecular formula C17H19N5O B2620490 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide CAS No. 2034276-97-4](/img/structure/B2620490.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP derivatives often involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to a TP derivative in phosphorus oxychloride .Molecular Structure Analysis
The TP heterocycle is an example of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Mecanismo De Acción
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide involves its binding to the GABA-A receptor and modulating its activity. The GABA-A receptor is a pentameric protein complex that consists of several subunits, including alpha, beta, and gamma subunits. This compound binds selectively to the alpha2 and alpha3 subunits of the GABA-A receptor and enhances its inhibitory function. This leads to an increase in the activity of the GABAergic system, which is responsible for regulating anxiety and other neurological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of the GABA-A receptor. It has been shown to produce anxiolytic and sedative effects in animal models, which suggests that it may have therapeutic potential for the treatment of anxiety and other neurological disorders. This compound has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide is its selectivity for the alpha2 and alpha3 subunits of the GABA-A receptor. This makes it a useful tool for studying the function of these subunits and their role in anxiety and other neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide. One area of research is the development of new drugs that can target the GABA-A receptor and provide relief for patients suffering from anxiety and depression. Another area of research is the study of the alpha2 and alpha3 subunits of the GABA-A receptor and their role in neurological function. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and distribution in the body.
Métodos De Síntesis
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide involves the reaction of 2-(m-tolyl)acetic acid with 1,2,4-triazolo[1,5-a]pyrimidine-6-amine in the presence of propylamine and triethylamine. The reaction is carried out under reflux conditions in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. It has been shown to act as a selective modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes this compound a promising candidate for the development of new drugs that can target the GABA-A receptor and provide relief for patients suffering from anxiety and depression.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-4-2-5-14(8-13)9-16(23)18-7-3-6-15-10-19-17-20-12-21-22(17)11-15/h2,4-5,8,10-12H,3,6-7,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAIKOZBEKJAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620408.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2620412.png)
![N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620414.png)

![(1H-indol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2620418.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2620421.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620423.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)
![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)